(E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a chloro-substituted methoxyphenyl group and a methylfuran moiety, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 5-methylfuran-2-carbaldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Amidation: Finally, the intermediate amine is reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: Phenyl derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features could interact with biological targets, leading to interesting pharmacological effects.
Medicine
In medicine, derivatives of this compound could be explored for drug development. The presence of the chloro and methoxy groups, along with the furan ring, may contribute to binding affinity and specificity towards certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and methoxy groups could enhance binding interactions through hydrogen bonding or hydrophobic interactions, while the furan ring may participate in π-π stacking or other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a furan ring.
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide lies in the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene analogs. This can lead to distinct reactivity and biological activity profiles, making it a compound of interest for further study.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10-3-5-12(20-10)6-8-15(18)17-13-9-11(16)4-7-14(13)19-2/h3-9H,1-2H3,(H,17,18)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKHQYYGMUKMNQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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